Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate
Overview
Description
Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate is a chemical compound with the CAS Number: 375853-98-8 . It has a molecular weight of 300.2 and its IUPAC name is tert-butyl 1-(3-bromophenyl)ethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate is used as an intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) developed a rapid synthetic method for a related compound, highlighting its importance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
- The compound has been evaluated for its potential antiarrhythmic and hypotensive properties, as explored in a study by Chalina, Chakarova, and Staneva (1998) (Chalina, Chakarova, & Staneva, 1998).
Catalytic and Reactive Properties
- Ortiz, Guijarro, and Yus (1999) investigated the use of this compound in reactions with lithium powder and various electrophiles, demonstrating its utility in producing functionalized carbamates (Ortiz, Guijarro, & Yus, 1999).
- A study by Padwa, Brodney, and Lynch (2003) utilized a similar compound in the Diels-Alder reaction, a key method in organic synthesis (Padwa, Brodney, & Lynch, 2003).
Environmental and Analytical Applications
- The compound's derivatives have been studied for their potential as antimicrobial agents, as shown in a study by Doraswamy and Ramana (2013) (Doraswamy & Ramana, 2013).
- Crespo-Corral et al. (2008) explored the use of tert-butyl derivatives in the analysis of herbicide residues, demonstrating its relevance in environmental monitoring (Crespo-Corral, Santos-Delgado, Polo-Díez, & Soria, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .
Mechanism of Action
Mode of Action
The mode of action of Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate involves several steps. The compound may undergo reactions at the benzylic position . In the initiating step, a bromo atom is lost, leaving behind a radical. This radical then removes a hydrogen atom to form a new compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how it is metabolized in the body. More research is needed to understand these influences.
Properties
IUPAC Name |
tert-butyl N-[1-(3-bromophenyl)ethyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10(11-7-6-8-12(15)9-11)16(5)13(17)18-14(2,3)4/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADPPCMHQBLTRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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